molecular formula C29H35NO2 B1196608 4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine

4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine

Cat. No. B1196608
M. Wt: 429.6 g/mol
InChI Key: WRTXEGOLODUQIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UK 78282 is a diarylmethane.

Scientific Research Applications

Antiallergy Activity

A series of compounds including 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines were synthesized and evaluated for antiallergy activity. These analogues showed potent activity in the passive foot anaphylaxis (PFA) assay, an IgE-mediated model useful for detecting compounds with antiallergic activity. In particular, 1-[4-[3-[4-[bis(4-fluorophenyl)hydroxymethyl]-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone (AHR-5333) was more potent than oxatomide and terfenadine in this assay (Walsh, Franzyshen, & Yanni, 1989).

Pharmacological Properties

A series of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides with a polar substituent group at the piperidine ring's 1-position were synthesized and evaluated for their effects on gastrointestinal motility. These derivatives accelerated gastric emptying and increased the frequency of defecation, with one compound, Y-36912, identified as a selective 5-HT4 receptor agonist with potential as a prokinetic agent (Sonda et al., 2004).

Molecular Synthesis and Stereochemistry

The synthesis of 2-(4-methoxyphenyl)-3,4-(dihydroxy)piperidines was accomplished using ethyl p-methoxycinnamate and an acid-mediated amido cyclization reaction. This study demonstrated that the stereochemical outcome of the cyclization reaction is more influenced by allylic 1,3-strain than by neighboring group participation (Ramakrishna et al., 2016).

Antimicrobial Activity

1-Benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were synthesized and showed significant antimicrobial activities against bacterial and fungal pathogens of tomato plants. The nature of substitutions on the benzhydryl ring and sulfonamide ring influenced the antibacterial activity (Vinaya et al., 2009).

properties

Product Name

4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine

Molecular Formula

C29H35NO2

Molecular Weight

429.6 g/mol

IUPAC Name

4-(benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine

InChI

InChI=1S/C29H35NO2/c1-31-28-16-14-24(15-17-28)9-8-20-30-21-18-25(19-22-30)23-32-29(26-10-4-2-5-11-26)27-12-6-3-7-13-27/h2-7,10-17,25,29H,8-9,18-23H2,1H3

InChI Key

WRTXEGOLODUQIE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCCN2CCC(CC2)COC(C3=CC=CC=C3)C4=CC=CC=C4

Pictograms

Irritant; Environmental Hazard

synonyms

4-(diphenylmethoxymethyl)-1-(3-(4-methoxyphenyl)propyl)piperidine
UK 78282

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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